molecular formula C9H9NO2S2 B13242928 1-Benzothiophen-3-ylmethanesulfonamide

1-Benzothiophen-3-ylmethanesulfonamide

Cat. No.: B13242928
M. Wt: 227.3 g/mol
InChI Key: QNJMZFDMPJYZOG-UHFFFAOYSA-N
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Description

1-Benzothiophen-3-ylmethanesulfonamide is an organosulfur compound that features a benzothiophene ring substituted with a methanesulfonamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzothiophen-3-ylmethanesulfonamide can be achieved through several methods. One common approach involves the reaction of benzothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired sulfonamide product .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophen-3-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzothiophen-3-ylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzothiophen-3-ylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt DNA synthesis in bacteria, leading to its antimicrobial effects .

Comparison with Similar Compounds

    Benzothiophene: A parent compound with similar structural features but lacking the sulfonamide group.

    1-Benzothiophene-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position instead of a sulfonamide.

  • 1Benzothieno3,2-bbenzothiophene: A more complex structure with additional fused rings .

Uniqueness: 1-Benzothiophen-3-ylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a pharmaceutical agent and allows for diverse chemical modifications .

Properties

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

1-benzothiophen-3-ylmethanesulfonamide

InChI

InChI=1S/C9H9NO2S2/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-5H,6H2,(H2,10,11,12)

InChI Key

QNJMZFDMPJYZOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CS(=O)(=O)N

Origin of Product

United States

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